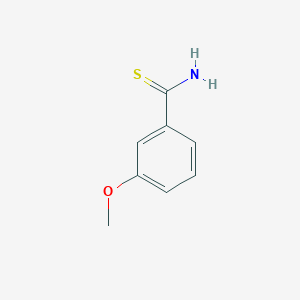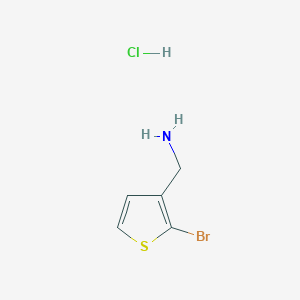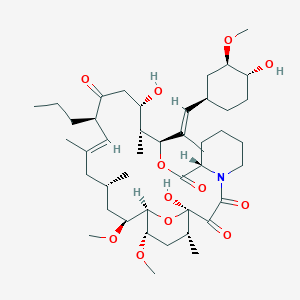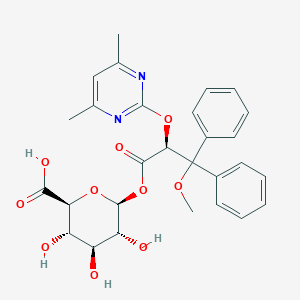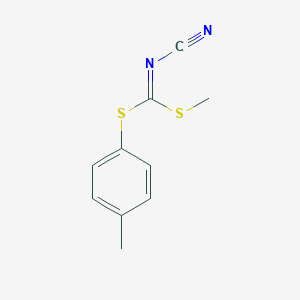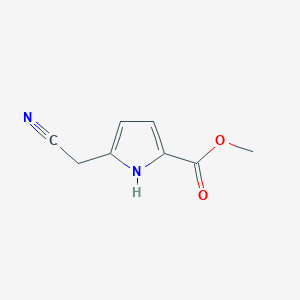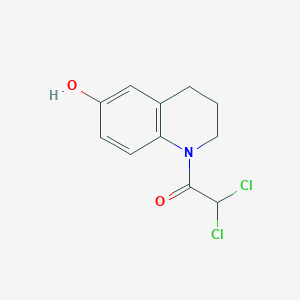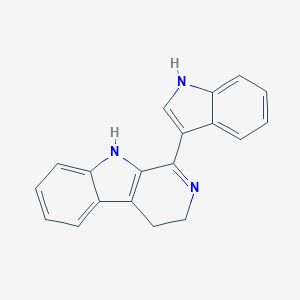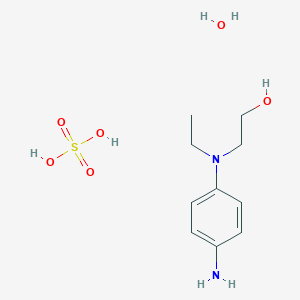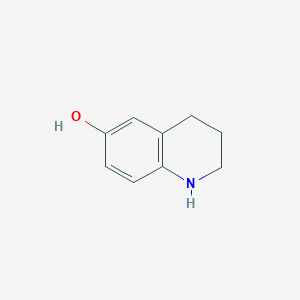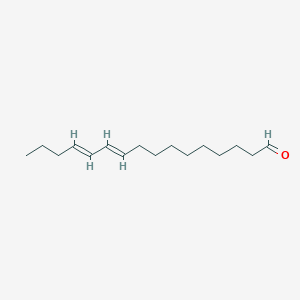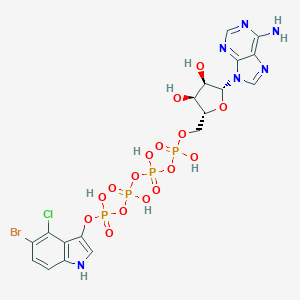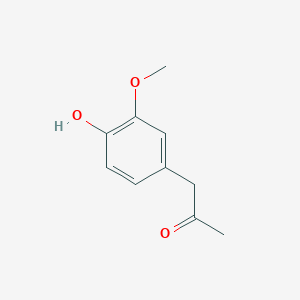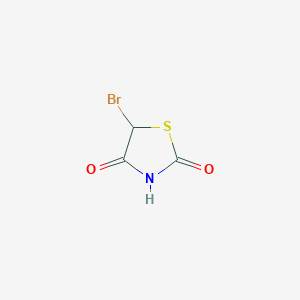
5-Bromothiazolidine-2,4-dione
Overview
Description
5-Bromothiazolidine-2,4-dione is a heterocyclic compound with the molecular formula C3H2BrNO2S and a molecular weight of 196.02 g/mol . This compound features a five-membered thiazolidine ring with bromine substitution at the fifth position, making it a unique and versatile molecule in various chemical and biological applications.
Mechanism of Action
Target of Action
The primary target of 5-Bromothiazolidine-2,4-dione is the Peroxisome Proliferator-Activated Receptors (PPARs) , a group of nuclear receptors . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .
Mode of Action
This compound acts by activating PPARs , specifically for PPARγ (PPAR-gamma, PPARG) . This activation leads to the binding of the receptor to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others .
Biochemical Pathways
The activation of PPARγ by this compound leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Result of Action
The activation of PPARγ by this compound results in a decrease in the amount of fatty acids in circulation, leading to an increased dependence on glucose oxidation for energy production . This can have significant effects at the molecular and cellular levels, potentially influencing a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
Thiazolidine-2,4-dione (TZD) derivatives, a broader class of compounds to which 5-Bromothiazolidine-2,4-dione belongs, have been extensively studied
Cellular Effects
Some TZD derivatives have shown promising activity against selected strains of microbial species . They have also shown potential as antioxidant, anticancer, and antimicrobial agents
Molecular Mechanism
Tzd derivatives have been found to interact with the ATP binding pocket of DNA gyrase
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiazolidine-2,4-dione typically involves the bromination of thiazolidine-2,4-dione. One common method is the reaction of thiazolidine-2,4-dione with bromine in an appropriate solvent under controlled conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing deep eutectic solvents, has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5-Bromothiazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Various substituted thiazolidine-2,4-dione derivatives.
Oxidation Products: Oxidized forms of the thiazolidine ring.
Reduction Products: Reduced forms of the thiazolidine ring.
Scientific Research Applications
5-Bromothiazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Comparison with Similar Compounds
Thiazolidine-2,4-dione: The parent compound without the bromine substitution.
Thiazolidin-4-one: A similar heterocyclic compound with a different substitution pattern.
Pioglitazone and Rosiglitazone: Thiazolidine-2,4-dione derivatives used as antidiabetic drugs.
Uniqueness: 5-Bromothiazolidine-2,4-dione stands out due to its bromine substitution, which imparts unique chemical reactivity and biological activity compared to its analogs. This substitution enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
IUPAC Name |
5-bromo-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO2S/c4-1-2(6)5-3(7)8-1/h1H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBBGMOONSUDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393006 | |
| Record name | 5-Bromo-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125518-48-1 | |
| Record name | 5-Bromo-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



